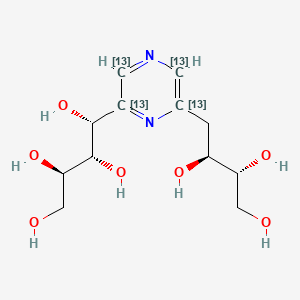
rac 4-Nitro Deprenyl-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 4-Nitro Deprenyl-d3 Hydrochloride: is a labeled derivative of deprenyl, specifically designed for research purposes. It is a monoamine oxidase-B inhibitor, which can be useful in treating various cardiometabolic disorders such as diabetes, obesity, hypertension, dyslipidemias, and insulin resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the incorporation of deuterium atoms into the deprenyl moleculeThe reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the compound. The process involves large-scale nitration and deuteration reactions, followed by purification steps such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac 4-Nitro Deprenyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of deprenyl.
Reduction: Amino derivatives of deprenyl.
Substitution: Substituted deprenyl derivatives with different functional groups.
Applications De Recherche Scientifique
rac 4-Nitro Deprenyl-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving enzyme inhibition, particularly monoamine oxidase-B.
Medicine: Investigated for its potential therapeutic effects in treating cardiometabolic disorders.
Mécanisme D'action
The primary mechanism of action of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression .
Comparaison Avec Des Composés Similaires
4-Nitrodeprenyl: A non-deuterated version of rac 4-Nitro Deprenyl-d3 Hydrochloride.
Deprenyl-d3: A deuterated version of deprenyl without the nitro group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a nitro group. This combination enhances its stability and allows for more precise tracing in research studies compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1246815-42-8 |
|---|---|
Formule moléculaire |
C13H17ClN2O2 |
Poids moléculaire |
271.759 |
Nom IUPAC |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
Clé InChI |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
Synonymes |
N-(Methyl-d3)-α-methyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine Hydrochloride; N-(Methyl-d3)-α-methyl-p-nitro-N-2-propynylphenethylamine Monohydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester](/img/structure/B565452.png)


![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)
![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)
